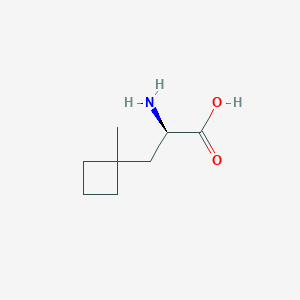
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid: is a chiral amino acid derivative with a unique cyclobutyl ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a protected glycine derivative with a cyclobutyl-containing electrophile, followed by deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as flow chemistry and the use of continuous reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the cyclobutyl ring.
Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid can serve as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The cyclobutyl ring structure may impart unique pharmacokinetic properties, enhancing the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The cyclobutyl ring may play a crucial role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
(2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid: The enantiomer of the compound, differing in stereochemistry.
Cyclobutylalanine: A similar amino acid with a cyclobutyl ring but lacking the specific substitution pattern of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid.
Cyclobutylglycine: Another related compound with a cyclobutyl ring and different functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity. Its chiral nature and cyclobutyl ring structure make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1 |
Clave InChI |
BMMSEIZQWPNKMW-ZCFIWIBFSA-N |
SMILES isomérico |
CC1(CCC1)C[C@H](C(=O)O)N |
SMILES canónico |
CC1(CCC1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)
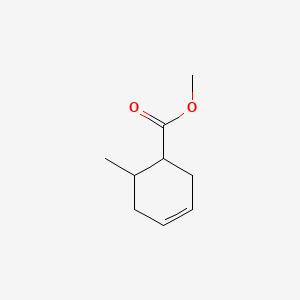
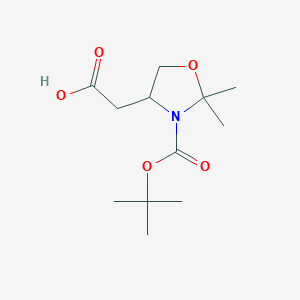
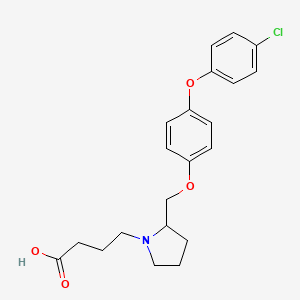
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
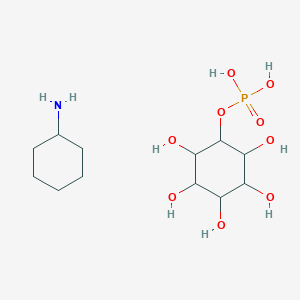
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
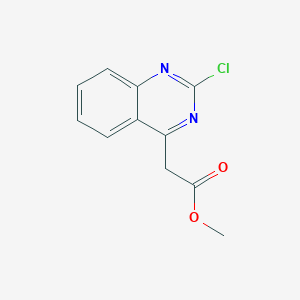

![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
